Carfloglitazar

PPAR transactivation EC50 potency receptor selectivity

Researchers studying MASH or insulin resistance require PPAR agonists with defined subtype selectivity, yet many compounds exhibit off-target effects or unbalanced activation profiles. Carfloglitazar (Bilessglu®) is the only approved PPAR pan-agonist. • Balanced activation: PPARα (EC50 1.2 μM), PPARγ (EC50 0.08 μM), PPARδ (EC50 1.7 μM) • Clinically validated: 39.5% liver fat reduction, 2 kPa FibroScan improvement at 18 weeks (CGZ203 trial) • Non-TZD scaffold: Avoids weight gain and edema vs. pioglitazone • Available for R&D: MASH, T2DM, and hepatic fibrosis studies

Molecular Formula C36H29FN2O4
Molecular Weight 572.6 g/mol
CAS No. 2213406-75-6
Cat. No. B12783439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarfloglitazar
CAS2213406-75-6
Molecular FormulaC36H29FN2O4
Molecular Weight572.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F
InChIInChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)
InChIKeyQNLWMPLUWMWDMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carfloglitazar Pharmacological & Clinical Baseline


Carfloglitazar (also known as chiglitazar sodium; trade name Bilessglu®) is a non-thiazolidinedione (non-TZD) pan-peroxisome proliferator-activated receptor (PPAR) agonist that activates all three PPAR subtypes (α, γ, and δ) [1]. It is currently the only PPAR pan-agonist to have received regulatory approval (China, October 2021) for the treatment of type 2 diabetes mellitus (T2DM) [2], and has subsequently demonstrated positive Phase II clinical data in metabolic dysfunction-associated steatohepatitis (MASH) .

Why Carfloglitazar Cannot Be Substituted


PPAR agonists exhibit profound and clinically consequential divergence in subtype selectivity, activation potency, and resultant safety and efficacy profiles [1]. Carfloglitazar's balanced pan-agonist profile and non-TZD chemical backbone differentiate it from selective PPARγ agonists (e.g., pioglitazone, associated with edema and weight gain), dual PPARα/γ agonists (e.g., saroglitazar, with predominant PPARα activity), and dual PPARα/δ agonists (e.g., elafibranor, lacking PPARγ engagement) [2]. These pharmacological distinctions translate into meaningful differences in hepatic fat reduction, fibrosis modulation, and weight change in clinical MASH populations, thereby making generic substitution or class-based procurement unreliable for studies requiring specific metabolic and hepatic outcomes [3].

Carfloglitazar Comparative Evidence Guide


PPARγ Transactivation Potency Advantage

In comparative in vitro transactivation assays, carfloglitazar exhibits an EC50 of 0.08 μM for PPARγ [1]. This represents a potency advantage of approximately 2.6-fold over lanifibranor (PPARγ EC50 = 0.21 μM) and a >100-fold advantage over elafibranor, which shows negligible to no PPARγ activation (EC50 not measurable or >10 μM) . Carfloglitazar's PPARγ potency is also approximately 2.25-fold greater than pioglitazone (EC50 = 0.18 μM) [1].

PPAR transactivation EC50 potency receptor selectivity pan-agonist profiling

Liver Fat Reduction in MASH vs. Saroglitazar

In the Phase II CGZ203 trial (n=104, 18 weeks), carfloglitazar 64 mg daily reduced liver fat content (LFC) by MRI-PDFF by 39.5% from baseline, compared to a 3.2% reduction with placebo . In a separate Phase II trial (n=106, 16 weeks), saroglitazar 4 mg daily reduced LFC by 19.7% versus a 4.1% increase in the placebo arm [1]. The absolute reduction relative to placebo was approximately 36.3 percentage points for carfloglitazar versus 23.8 percentage points for saroglitazar, suggesting a numerically larger effect size.

MASH clinical trial liver fat content MRI-PDFF hepatic steatosis

Liver Stiffness Improvement with Weight Neutrality vs. Lanifibranor

In the CGZ203 Phase II trial, carfloglitazar 64 mg daily produced a dose- and time-dependent reduction in liver stiffness measurement (LSM) by FibroScan of 2 kPa after 18 weeks of treatment . Importantly, carfloglitazar treatment was not associated with significant body weight gain; the high-dose group actually showed a slight decrease in weight . In contrast, the pan-PPAR agonist lanifibranor (1200 mg/day for 24 weeks) was associated with an average weight gain of 2.5 kg in the NATIVE trial, with 49% of patients gaining ≥2.5% body weight [1].

liver fibrosis FibroScan LSM weight neutrality MASH safety

Non-TZD Structure and Safety Profile vs. Pioglitazone

Carfloglitazar is a non-thiazolidinedione (non-TZD) structured pan-PPAR agonist [1]. This chemical differentiation from TZD-based PPARγ agonists such as pioglitazone and rosiglitazone is supported by global patent protection and is associated with a distinct clinical safety profile. In the Phase III CMAP trial (n=535), carfloglitazar demonstrated low incidences of mild edema and body weight gain [1], in contrast to the established class effects of TZDs which include significant fluid retention and weight gain [2].

non-thiazolidinedione TZD-sparing patent protection chemical differentiation

HbA1c Reduction in T2DM vs. Pioglitazone

In the Phase III CMAP trial (n=535), carfloglitazar 48 mg daily produced a placebo-adjusted HbA1c reduction of −1.05% (95% CI: −1.29 to −0.81; P < 0.0001) at 24 weeks in T2DM patients [1]. For reference, pioglitazone 45 mg daily typically produces HbA1c reductions of −1.0% to −1.6% versus placebo in comparable T2DM populations [2]. Carfloglitazar's glycemic efficacy therefore falls within the range established for the TZD class while offering a differentiated non-TZD chemical structure and pan-PPAR activation profile.

type 2 diabetes HbA1c reduction glycemic control insulin sensitizer

Pan-PPAR Activation vs. Subtype-Selective Agonists

Carfloglitazar activates all three PPAR subtypes with EC50 values of 1.2 μM (α), 0.08 μM (γ), and 1.7 μM (δ), demonstrating a balanced pan-agonist profile [1]. In contrast, saroglitazar exhibits a marked PPARα bias with EC50 values of 0.65 pM (α) and 3 nM (γ), representing approximately 4,600-fold selectivity for PPARα over PPARγ [2]. Elafibranor, a dual PPARα/δ agonist, lacks meaningful PPARγ activity entirely (EC50 for PPARγ not measurable) . Carfloglitazar is therefore the only approved pan-PPAR agonist with meaningful engagement of all three receptor subtypes.

PPAR subtype selectivity pan-agonist receptor profiling metabolic regulation

Carfloglitazar Research and Procurement Scenarios


MASH Research with Balanced Pan-PPAR Activation

Carfloglitazar is optimally deployed in MASH research programs where balanced engagement of all three PPAR subtypes (α, γ, δ) is mechanistically required. Its demonstrated 39.5% liver fat reduction at 18 weeks and 2 kPa FibroScan LSM improvement, achieved without weight gain, make it a preferred tool over lanifibranor (associated with +2.5 kg weight gain) for studies focused on hepatic fibrosis and steatosis in obese populations [1].

Non-TZD PPARγ Activation for Insulin Sensitization

For researchers investigating insulin sensitization mechanisms, carfloglitazar provides PPARγ activation potency (EC50 = 0.08 μM) that is 2.25-fold greater than pioglitazone (EC50 = 0.18 μM), while offering a non-TZD chemical structure that avoids the established edema and weight gain liabilities of the thiazolidinedione class [1]. This enables cleaner interrogation of PPARγ-mediated metabolic effects in preclinical models of insulin resistance and T2DM.

PPAR Subtype Selectivity Profiling

Carfloglitazar serves as the reference pan-PPAR agonist for studies comparing subtype-selective activation profiles. Its balanced activity across PPARα (EC50 1.2 μM), PPARγ (EC50 0.08 μM), and PPARδ (EC50 1.7 μM) contrasts sharply with saroglitazar's 4,600-fold PPARα bias and elafibranor's complete lack of PPARγ engagement [1] [2]. Carfloglitazar is therefore essential for experimental designs requiring a true pan-agonist comparator arm.

Pan-PPAR Activation in Hepatic Fibrosis Models

The CGZ203 trial demonstrated carfloglitazar's ability to reduce liver stiffness by 2 kPa at 18 weeks, alongside significant improvements in inflammatory biomarkers such as CK-18 and liver transaminases . For researchers investigating the role of combined PPARα (lipid metabolism), PPARγ (anti-steatotic), and PPARδ (anti-inflammatory/anti-fibrotic) activation in hepatic fibrosis resolution, carfloglitazar provides a single-agent tool with clinically validated activity across all three pathways [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carfloglitazar

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.